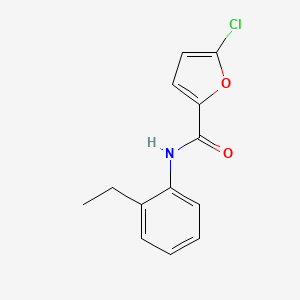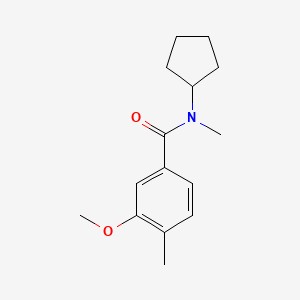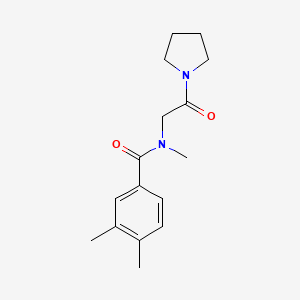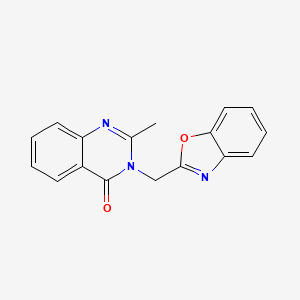
3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one is a chemical compound that has attracted significant scientific attention due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in cancer cell growth and angiogenesis. It also disrupts bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects
Studies have shown that 3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one has significant biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. It also inhibits the activity of certain enzymes involved in angiogenesis, leading to the inhibition of blood vessel formation in tumors. In bacterial cells, this compound disrupts cell wall synthesis, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one in lab experiments is its high purity and good yields. This makes it easier to obtain accurate and reproducible results. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one. One direction is the development of more efficient synthesis methods that can yield higher purity and better yields of the compound. Another direction is the exploration of the compound's potential applications in other fields, such as agriculture and material science. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects.
Conclusion
In conclusion, 3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one is a chemical compound that has significant potential applications in various fields. Its synthesis method has been well-established, and its mechanism of action has been studied extensively. This compound has significant biochemical and physiological effects, and it has been studied for its potential use as an anticancer and antibacterial agent. While there are some limitations to using this compound in lab experiments, there are several future directions for its study that could lead to new applications and discoveries.
Synthesemethoden
The synthesis of 3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one has been achieved using different methods. One of the most commonly used methods involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with 2-formylphenylboronic acid in the presence of a palladium catalyst. This method yields high purity and good yields of the target compound.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been studied for its potential use as an antibacterial agent. It has been shown to have significant antibacterial activity against both gram-positive and gram-negative bacteria.
Eigenschaften
IUPAC Name |
3-(1,3-benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-11-18-13-7-3-2-6-12(13)17(21)20(11)10-16-19-14-8-4-5-9-15(14)22-16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKRTDWHNWJRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzoxazol-2-ylmethyl)-2-methylquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)


![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)

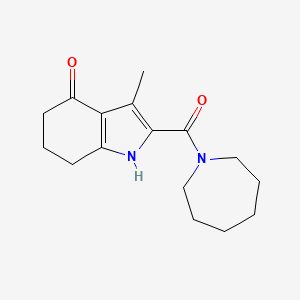

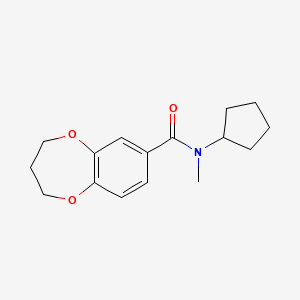
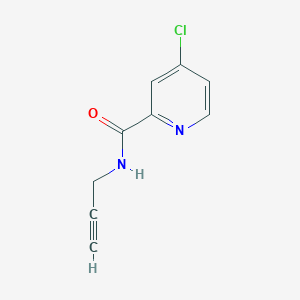
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
